molecular formula C6H8BrClN2O2S B2474208 3-Bromo-1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride CAS No. 1946817-41-9

3-Bromo-1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride

Cat. No.: B2474208
CAS No.: 1946817-41-9
M. Wt: 287.56
InChI Key: STGBHHLRQFCGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, an ethyl group, a methyl group, and a sulfonyl chloride group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the bromination of 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of new pyrazole derivatives with different functional groups.

    Oxidation Reactions: Formation of sulfonic acids or sulfonates.

    Reduction Reactions: Formation of sulfinates or sulfides.

Scientific Research Applications

3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and subsequent modulation of protein function. This can result in the inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.

    3-Bromo-1-methyl-1H-pyrazole: Lacks the sulfonyl chloride group.

    1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride: Lacks the bromine atom.

Uniqueness

3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its bromine, ethyl, methyl, and sulfonyl chloride groups, which confer distinct reactivity and potential biological activity.

Properties

IUPAC Name

3-bromo-1-ethyl-5-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrClN2O2S/c1-3-10-4(2)5(6(7)9-10)13(8,11)12/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGBHHLRQFCGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)Br)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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